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molecular formula C7H8N2O3 B1297471 1,3-Dimethyluracil-5-carboxaldehyde CAS No. 4869-46-9

1,3-Dimethyluracil-5-carboxaldehyde

Cat. No. B1297471
M. Wt: 168.15 g/mol
InChI Key: KGJFRZOATIXYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696210B2

Procedure details

To a slurry of 400mg of 5-formyluracil (2.8 mM) in DMF (10 mL) at room temperature was added sodium hydride (280 mg, 7 mM, 60% in oil). After stirring for 30 min., MeI (1.013 g, 7.2 mM) was added. When the turbid reaction mixture became a homogeneous yellow solution tlc revealed the absence of starting uracil. The reaction mixture was treated with MeOH and water, concentrated on the rotovap and the residue partitioned between MeOH and hexane. The MeOH fraction was concentrated and the residue partitioned between chloroform and water. The organic phase dried (MgSO4), filtered and concentrated to give 420 mg (89% yield) of 1,3-dimethyl-5-formyluracil as an off-white waxy solid. 1H-NMR (DMSO-d6), δ=9.82 (s, 1H), 8.52 (s, 1H), 3.43 (s, 3H), 3.2 (s, 3H). LC/MS; rt=0.34 mins. m/z=169, [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.013 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:4](=[O:10])[NH:5][C:6](=O)NC=1)=[O:2].[H-].[Na+].CI.N1C=CC(=O)NC1=O.[CH3:23][N:24]([CH:26]=[O:27])[CH3:25]>O.CO>[CH3:23][N:24]1[CH:25]=[C:3]([CH:1]=[O:2])[C:4](=[O:10])[N:5]([CH3:6])[C:26]1=[O:27] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(=O)C=1C(NC(NC1)=O)=O
Name
Quantity
280 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.013 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the turbid reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotovap
CUSTOM
Type
CUSTOM
Details
the residue partitioned between MeOH and hexane
CONCENTRATION
Type
CONCENTRATION
Details
The MeOH fraction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between chloroform and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(=O)N(C(=O)C(=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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